molecular formula C30H33Cl2F3N4O3 B2700809 DDR1-IN-1 dihydrochloride CAS No. 1780303-76-5

DDR1-IN-1 dihydrochloride

Cat. No.: B2700809
CAS No.: 1780303-76-5
M. Wt: 625.51
InChI Key: PBUOJKYQZINPKD-UHFFFAOYSA-N
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Description

DDR1-IN-1 dihydrochloride is a selective and potent inhibitor of the discoidin domain receptor 1 (DDR1) tyrosine kinase. This compound exhibits an IC50 of 105 nM for DDR1 and demonstrates fourfold reduced potency against discoidin domain receptor 2 (DDR2), with an IC50 of 413 nM . This compound is primarily used in scientific research to study the role of DDR1 in various biological processes and diseases.

Mechanism of Action

Target of Action

DDR1-IN-1 dihydrochloride is a selective and potent inhibitor of the Discoidin Domain Receptor 1 (DDR1) receptor tyrosine kinase . DDR1 is primarily expressed in epithelial cells of a variety of tissues . It has been implicated in numerous cellular functions such as proliferation, differentiation, adhesion, migration, and invasion .

Mode of Action

This compound binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It demonstrates fourfold reduced potency against DDR2 . This compound inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line .

Biochemical Pathways

This compound affects various cellular signaling pathways. DDR1 kinases bind to several collagens and have been shown to be key regulators of cellular morphogenesis, differentiation, proliferation, adhesion, migration, and invasion . Dysregulation of these receptors may lead to metastatic cancer progressions .

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which suggests it may have good bioavailability.

Result of Action

This compound effectively blocks collagen-induced DDR1 pY513 autophosphorylation in U2OS cells . It inhibits DDR2-mediated activation of MT1-MMP in human rheumatoid synovial fibroblasts (RASF) under collagen stimulation . It also enhances the antiproliferative effect of PI3K/mTOR inhibitor GSK2126458 on SNU-1040 colorectal cancer cultures .

Action Environment

It is known that the activation of ddr1 is controlled by numerous types of triple-helical collagens , suggesting that the presence and type of collagen in the environment could influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DDR1-IN-1 dihydrochloride involves the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure the compound’s purity and potency.

Chemical Reactions Analysis

Types of Reactions

DDR1-IN-1 dihydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as amides and ethers. These reactions can be catalyzed by various reagents under controlled conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids or bases, organic solvents, and catalysts. The reaction conditions often involve specific temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Typically, the reactions result in modified derivatives of the original compound, which can be further analyzed for their biological activity.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to DDR1-IN-1 dihydrochloride include:

Uniqueness

This compound is unique due to its high selectivity and potency for DDR1 compared to other similar compounds. It exhibits a significantly lower IC50 value for DDR1, making it a more effective inhibitor for studying DDR1-related biological processes and diseases .

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N4O3.2ClH/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUOJKYQZINPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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